An In-depth Technical Guide to 1,3-Diisopropylbenzene
An In-depth Technical Guide to 1,3-Diisopropylbenzene
CAS Number: 99-62-7
This technical guide provides a comprehensive overview of 1,3-Diisopropylbenzene, a significant aromatic hydrocarbon with diverse applications in chemical synthesis and research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, applications, and safety protocols.
Chemical and Physical Properties
1,3-Diisopropylbenzene, also known as m-diisopropylbenzene, is a colorless liquid characterized by the chemical formula C₁₂H₁₈. It is one of the three isomers of diisopropylbenzene.[1] The compound is largely nonpolar, leading to low solubility in water but good solubility in organic solvents such as ether, hexane, and benzene (B151609).[2]
Table 1: Physicochemical Properties of 1,3-Diisopropylbenzene
| Property | Value | Reference(s) |
| CAS Number | 99-62-7 | [1] |
| Molecular Formula | C₁₂H₁₈ | [1] |
| Molecular Weight | 162.27 g/mol | [3] |
| Appearance | Colorless liquid | [1] |
| Melting Point | -63 °C | [3][4] |
| Boiling Point | 203 °C | [3][4] |
| Density | 0.856 g/mL at 25 °C | [3][4] |
| Refractive Index (n20/D) | 1.488 | [3][4] |
| Solubility in Water | 4.33 mg/L at 25°C | [4] |
| Flash Point | 77 °C (170.6 °F) - closed cup | [3] |
| Autoignition Temperature | 449 °C (840 °F) | [1] |
Synthesis and Manufacturing
The industrial production of 1,3-Diisopropylbenzene is primarily achieved through two main routes: the alkylation of benzene or cumene (B47948) with propylene (B89431), and the isomerization of other diisopropylbenzene isomers.[5]
Friedel-Crafts Alkylation of Benzene/Cumene
This method involves the reaction of benzene or cumene with propylene in the presence of an acid catalyst.[5] Common catalysts include solid phosphoric acid and zeolites.[6][7] The reaction typically yields a mixture of diisopropylbenzene isomers, from which 1,3-diisopropylbenzene is separated by fractionation.[5]
Isomerization of 1,4-Diisopropylbenzene (B50396)
1,3-Diisopropylbenzene can be synthesized by the thermal isomerization of 1,4-diisopropylbenzene over a solid acid catalyst.[1] This process is a key industrial method for producing the meta-isomer from the para-isomer.
Key Reactions and Applications
1,3-Diisopropylbenzene serves as a crucial intermediate in the synthesis of various organic compounds. Its primary industrial application is as a precursor to resorcinol (B1680541).[1] It also finds use as a solvent and in the preparation of stabilizers, polymers, and synthetic lubricants.[8]
Precursor to Resorcinol via the Hock Rearrangement
The most significant application of 1,3-diisopropylbenzene is in the production of resorcinol (benzene-1,3-diol). This process involves the oxidation of 1,3-diisopropylbenzene to 1,3-diisopropylbenzene dihydroperoxide, which then undergoes an acid-catalyzed Hock rearrangement to yield resorcinol and acetone.[4][9]
Anodic Oxidation
1,3-Diisopropylbenzene can undergo anodic oxidation in methanol (B129727) to produce a dimethoxy-functionalized product.[10] This reaction highlights its potential in electrochemical synthesis.
Role in Drug Development Research
While 1,3-diisopropylbenzene itself is not a therapeutic agent, its structural motif is relevant in medicinal chemistry. A notable study utilized a library of 1,3-diisopropylbenzene derivatives to investigate the mechanism of action of the anesthetic propofol (B549288).[11] This research demonstrated that modifications to the functional groups on the 1,3-diisopropylbenzene backbone could convert the anesthetic effect of propofol into an antagonistic one, providing insights into the structure-activity relationships of anesthetic compounds.[11]
Experimental Protocols
Disclaimer: The following are generalized experimental procedures based on industrial process descriptions and should be adapted and optimized for a laboratory setting with appropriate safety precautions.
Generalized Laboratory Synthesis of 1,3-Diisopropylbenzene via Isomerization
This procedure is a conceptual laboratory-scale adaptation of the industrial isomerization process.
Materials:
-
1,4-Diisopropylbenzene
-
Solid acid catalyst (e.g., a zeolite or silica-alumina)
-
Anhydrous, inert solvent (e.g., toluene)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Ensure all glassware is dry.
-
Charge the flask with 1,4-diisopropylbenzene and the solid acid catalyst under an inert atmosphere.
-
Add the anhydrous solvent to the flask.
-
Heat the mixture to reflux with vigorous stirring. The reaction temperature is typically maintained between 180-240°C.
-
Monitor the reaction progress by taking aliquots and analyzing them by gas chromatography (GC) to observe the formation of 1,3-diisopropylbenzene and the disappearance of the starting material.
-
Once the reaction has reached the desired conversion, cool the mixture to room temperature.
-
Separate the catalyst by filtration.
-
The solvent is removed from the filtrate by rotary evaporation.
-
The resulting crude product, a mixture of diisopropylbenzene isomers, is purified by fractional distillation under reduced pressure to isolate the 1,3-diisopropylbenzene isomer.
Generalized Laboratory Synthesis of Resorcinol from 1,3-Diisopropylbenzene
This procedure outlines the key steps of the Hock rearrangement for resorcinol synthesis on a laboratory scale.
Part A: Oxidation to Dihydroperoxide
-
In a suitable reactor, 1,3-diisopropylbenzene is subjected to oxidation using molecular oxygen (or air).
-
This step is typically carried out under anhydrous and non-alkaline conditions at a temperature of approximately 85-95°C.[12]
-
The reaction mixture, containing the desired dihydroperoxide, monohydroperoxide, and unreacted starting material, is then processed.
Part B: Hock Rearrangement
-
The crude dihydroperoxide from Part A is carefully added to a solution containing a strong acid catalyst (e.g., sulfuric acid) in a solvent like acetone.
-
The reaction is exothermic and needs to be controlled. The mixture is typically stirred at a controlled temperature.
-
The rearrangement cleaves the dihydroperoxide into resorcinol and acetone.
-
After the reaction is complete, the mixture is neutralized.
-
The resorcinol is then extracted from the aqueous phase using an organic solvent.
-
The organic extracts are combined, dried, and the solvent is removed.
-
The crude resorcinol can be further purified by vacuum distillation or recrystallization.[9][13]
Safety and Handling
1,3-Diisopropylbenzene is a combustible liquid and presents several health hazards.[1]
Table 2: GHS Hazard Information for 1,3-Diisopropylbenzene
| Hazard Class | Pictogram | Signal Word | Hazard Statement(s) |
| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 | Warning | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | GHS07 | Warning | H335: May cause respiratory irritation. |
| Specific Target Organ Toxicity - Single Exposure (Narcotic Effects) | GHS07 | Warning | H336: May cause drowsiness or dizziness. |
| Reproductive Toxicity | GHS08 | Warning | H361: Suspected of damaging fertility or the unborn child. |
| Hazardous to the Aquatic Environment (Chronic) | GHS09 | Warning | H410: Very toxic to aquatic life with long lasting effects. |
Handling and Storage:
-
Handle in a well-ventilated area, away from heat, sparks, and open flames.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Store in a cool, dry, well-ventilated place in tightly sealed containers.
References
- 1. 1,3-Diisopropylbenzene - Wikipedia [en.wikipedia.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. How to synthesis Resorcinol_Chemicalbook [chemicalbook.com]
- 4. chemistryscl.com [chemistryscl.com]
- 5. 1,3-Diisopropylbenzene | C12H18 | CID 7450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 8. Meta-Diisopropylbenzene (DIPB) (1,3-Diisopropylbenzene) | Eastman [eastman.com]
- 9. Production of Resorcinol - Chempedia - LookChem [lookchem.com]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. US4935551A - Hydroperoxidation of diisopropylbenzene - Google Patents [patents.google.com]
- 13. US4849549A - Process for preparation of resorcinol - Google Patents [patents.google.com]
